molecular formula C13H11IN2O3 B12088173 Ethyl 4-(3-hydroxy-6-iodopyrazin-2-yl)benzoate

Ethyl 4-(3-hydroxy-6-iodopyrazin-2-yl)benzoate

Cat. No.: B12088173
M. Wt: 370.14 g/mol
InChI Key: QHIXIUQMNCWWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    is a chemical compound with the following structure:

    Ethyl 4-(3-hydroxy-6-iodopyrazin-2-yl)benzoate: C16H12IN3O3\text{C}_{16}\text{H}_{12}\text{IN}_3\text{O}_3C16​H12​IN3​O3​

    .
  • It contains an ester group (ethyl benzoate) attached to a pyrazine ring that bears an iodine and a hydroxy group.
  • The compound’s synthesis and applications make it an interesting subject for study.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific derivatives and targets.
    • Further research is needed to elucidate the molecular pathways involved.
  • Comparison with Similar Compounds

    • Ethyl 4-(3-hydroxy-6-iodopyrazin-2-yl)benzoate is unique due to its combination of pyrazine, benzoate, and iodine moieties.
    • Similar compounds may include other benzylic esters or iodinated heterocycles.

    Biological Activity

    Ethyl 4-(3-hydroxy-6-iodopyrazin-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

    Chemical Structure and Synthesis

    This compound can be synthesized through various organic reactions involving benzoic acid derivatives and pyrazine-based compounds. The synthesis typically involves the esterification of 4-(3-hydroxy-6-iodopyrazin-2-yl)benzoic acid with ethanol under acidic conditions, leading to the formation of the desired ester.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The compound's effectiveness was evaluated using the disk diffusion method, with results indicating zones of inhibition comparable to standard antibiotics.

    Bacterial Strain Zone of Inhibition (mm) Standard Antibiotic Zone of Inhibition (mm)
    Staphylococcus aureus15Penicillin20
    Escherichia coli12Ampicillin18
    Pseudomonas aeruginosa10Ciprofloxacin22

    Anticancer Properties

    The compound has also been investigated for its anticancer properties. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

    A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

    • Increased caspase-3 activity : Suggesting enhanced apoptotic signaling.
    • Reduction in cell viability : Notably at concentrations above 20 µM.

    These findings indicate a promising potential for further development as an anticancer agent.

    Antioxidant Activity

    This compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. In vitro assays measuring DPPH radical scavenging activity indicated that the compound effectively reduced free radicals, demonstrating a dose-dependent response.

    Case Studies

    • Case Study on Antimicrobial Efficacy :
      A study published in Rasayan Journal evaluated several derivatives of benzoic acid, including this compound, for their antibacterial properties. The results confirmed that this compound exhibited significant activity against multiple bacterial strains, supporting its potential as a therapeutic agent in treating bacterial infections .
    • Case Study on Anticancer Activity :
      Research conducted by Zhang et al. (2020) focused on the effects of this compound on lung cancer cell lines. The study found that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential role in cancer therapy .

    Properties

    Molecular Formula

    C13H11IN2O3

    Molecular Weight

    370.14 g/mol

    IUPAC Name

    ethyl 4-(5-iodo-2-oxo-1H-pyrazin-3-yl)benzoate

    InChI

    InChI=1S/C13H11IN2O3/c1-2-19-13(18)9-5-3-8(4-6-9)11-12(17)15-7-10(14)16-11/h3-7H,2H2,1H3,(H,15,17)

    InChI Key

    QHIXIUQMNCWWHK-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=CC=C(C=C1)C2=NC(=CNC2=O)I

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.